molecular formula C27H31FN4O4 B2500923 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 877632-48-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2500923
CAS RN: 877632-48-9
M. Wt: 494.567
InChI Key: QHQMCKVSIDXRKT-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O4 and its molecular weight is 494.567. The purity is usually 95%.
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Scientific Research Applications

  • Potential in Neuroimaging : A study by García et al. (2014) developed compounds similar to the one , showing promise as a PET radioligand for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This suggests potential applications in neuroimaging and the study of neuropsychiatric conditions (García et al., 2014).

  • Antidepressant and Antianxiety Effects : Kumar et al. (2017) synthesized derivatives of a similar compound, which demonstrated significant antidepressant and antianxiety activities in animal models. This indicates its potential in developing new treatments for these conditions (Kumar et al., 2017).

  • Potential as Antipsychotic Agents : Raviña et al. (2000) synthesized and evaluated novel butyrophenones, which are structurally related, for their potential as antipsychotic agents. The study's findings suggest a possible application in the treatment of psychiatric disorders (Raviña et al., 2000).

  • Therapeutic Agent for Cocaine Abuse : Forrat et al. (2007) investigated compounds structurally similar to the one as a potential therapeutic agent for cocaine abuse. This suggests its possible use in the field of addiction treatment (Forrat et al., 2007).

  • Inhibition of Dopamine and Serotonin Transporters : Lewis et al. (2003) synthesized derivatives and examined their binding properties to dopamine and serotonin transporters, suggesting potential applications in neurological and psychiatric disorders (Lewis et al., 2003).

  • Neuroinflammation Imaging : Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor, indicating a role in neuroinflammation imaging which is crucial in neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).

  • Antimicrobial Activity : Mishra et al. (2019) synthesized derivatives demonstrating potent antimicrobial activity, suggesting potential use in combating bacterial and fungal infections (Mishra et al., 2019).

  • Scale-Up Synthesis for Therapeutic Applications : Ironside et al. (2002) described the development of a robust process for the preparation of a similar compound, highlighting its potential large-scale therapeutic applications (Ironside et al., 2002).

  • Serotonin Receptor Imaging : Choi et al. (2015) conducted a study on PET imaging of serotonin receptors, which can be relevant for understanding and treating mood disorders (Choi et al., 2015).

  • Antioxidant Properties : Malík et al. (2017) examined the antioxidant properties of similar compounds, which could be relevant in the development of treatments for oxidative stress-related conditions (Malík et al., 2017).

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O4/c1-35-23-10-4-20(5-11-23)12-13-29-26(33)27(34)30-19-24(25-3-2-18-36-25)32-16-14-31(15-17-32)22-8-6-21(28)7-9-22/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMCKVSIDXRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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